

# Quizartinib administration fasting vs fed state

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## Compound Focus: Quizartinib Dihydrochloride

CAS No.: 1132827-21-4

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## Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters from a pivotal food-effect study, demonstrating that a high-fat meal does not meaningfully alter quizartinib exposure [1] [2].

| Pharmacokinetic Parameter   | Geometric Least Squares Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
|---|---|-------------------------|
| Cmax (Maximum observed concentration)   | 91.58%  | 82.15% to 102.08%       |
| AUClast (Area under the curve from time 0 to last quantifiable concentration) | 105.39%   | 90.79% to 122.35%       |
| AUCinf (Area under the curve from time 0 to infinity)                         | 108.39%   | 91.54% to 128.34%       |

**Key Findings:** The 90% confidence intervals for Cmax and AUClast fell entirely within the standard 80%-125% bioequivalence range [1]. The upper limit for AUCinf was slightly outside at 128.34%, which is not considered clinically significant. The only notable effect of food was a delay in the **time to maximum concentration (Tmax) by 2 hours** [1]. All adverse events reported in the study were mild or moderate [1].

## Experimental Protocol for Food-Effect Assessment

This section outlines the core methodology from the clinical study that generated the above data, serving as a reference for researchers [1].

### 1. Study Design

- **Type:** Pivotal, open-label, randomized, parallel-group study.
- **Objective:** To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of a single oral dose of quizartinib.
- **Compliance:** Conducted in accordance with US FDA guidance on food-effect bioequivalence studies [1].

### 2. Subject Population

- **Participants:** Healthy male and female adults (aged 18-55).
- **Key Health Criteria:** Body mass index (BMI) of 18-32 kg/m<sup>2</sup> and normal renal, hepatic, and cardiac function. Subjects with a QTcF >450 ms were excluded [1].

### 3. Dosing and Randomization

- **Treatment Groups:** Subjects were randomized 1:1 into two groups (n=34 fasted; n=30 fed) [1].
- **Quizartinib Dose:** A single 30 mg tablet (the highest strength to be marketed) was administered [1].
- **Fasted Group:** Received quizartinib after an overnight fast of at least 10 hours and continued to fast for 4 hours post-dose.
- **Fed Group:** Consumed a standard FDA high-fat, high-calorie meal within 30 minutes. Quizartinib was administered 30 minutes after the start of the meal [1].

### 4. Bioanalytical Methods

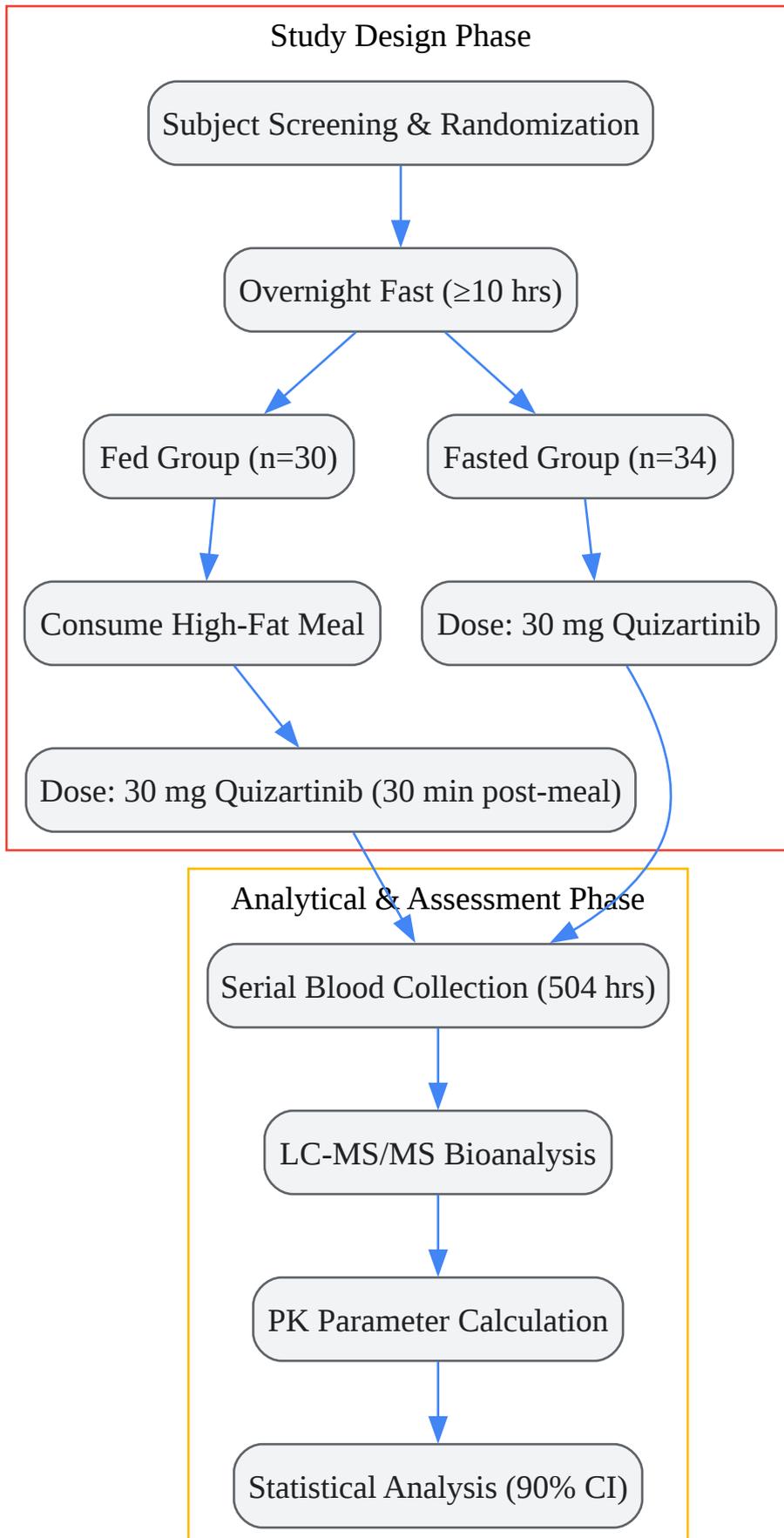
- **Sample Collection:** Serial blood samples were collected up to 504 hours (21 days) post-dose to fully characterize the pharmacokinetic profile, given quizartinib's long half-life [1].
- **Analytic Technique:** Plasma concentrations of quizartinib and its active metabolite, AC886, were measured using a **validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method** [1].
- **Assay Performance:** The analytical range was 0.50 to 500 ng/mL for both analytes, with demonstrated precision and accuracy [1].

## Application Notes for Drug Development

- **Dosing Recommendation:** The study concluded that **quizartinib can be administered without regard to food** [1] [2]. This simplifies dosing instructions for patients and improves adherence.
- **Mechanistic Insight:** The lack of a significant food effect suggests that the tablet formulation of quizartinib reliably delivers the drug irrespective of gastric conditions, which is a valuable characteristic for an oral oncolytic [1].
- **Context with Acid-Reducing Agents:** A separate drug-drug interaction study found that the proton pump inhibitor lansoprazole also had a minimal effect on quizartinib pharmacokinetics, indicating that quizartinib can be co-administered with acid-reducing agents, a common supportive care medication in AML patients [3].

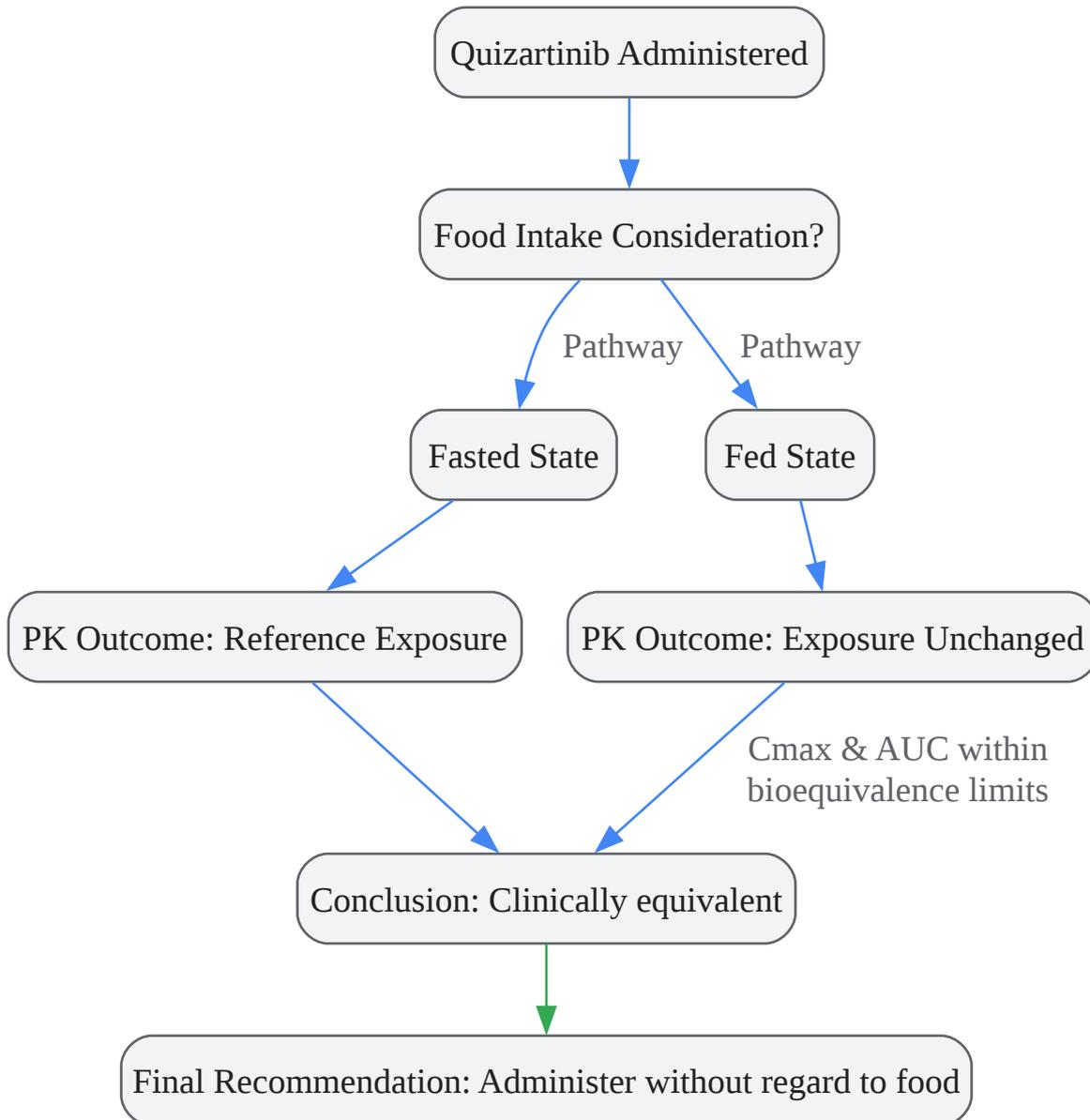
## Experimental Workflow and Decision Pathway

The following diagrams illustrate the key experimental workflow and the logical pathway for determining quizartinib administration based on the study data.



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Figure 1: Experimental workflow for assessing the food effect on quizartinib pharmacokinetics, detailing subject handling, dosing, and bioanalysis.



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Figure 2: Decision pathway derived from study data, concluding that quizartinib can be taken with or without food.

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## References

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